(±)5(6)-EET methyl ester
Description
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1 |
InChI Key |
XGESKIWNDBIILZ-IPMPHHSQSA-N |
SMILES |
CCCCC/C=CC/C=CC/C=CC[C@@H](O1)[C@@H]1CCCC(OC)=O |
Synonyms |
(±)5,6-EpETrE methyl ester |
Origin of Product |
United States |
Biological Roles in Preclinical and in Vitro Research Models
Anti-Inflammatory Effects in Cellular and Animal Models
The anti-inflammatory properties of 5(6)-EET have been demonstrated through its ability to modulate the expression of cell adhesion molecules and interfere with pro-inflammatory signaling cascades. The methyl ester of 5,6-EET has been identified as a ligand for the cannabinoid-2 (CB2) receptor, which is implicated in the modulation of inflammatory pain, albeit with a lower potency (IC50 = 19 μM) compared to other endocannabinoids. nih.gov
In preclinical models, EETs have been shown to suppress the expression of key endothelial adhesion molecules that are crucial for the recruitment of leukocytes to sites of inflammation. Treatment of human endothelial cells with synthetic EETs, including 5,6-EET, has been found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
The anti-inflammatory effects of EETs are regio-selective, with 11,12-EET often showing the most potent effect in inhibiting VCAM-1, followed by 8,9-EET and 5,6-EET. nih.govmdpi.com The 14,15-EET regioisomer was found to be inactive in this regard. nih.govmdpi.com In addition to VCAM-1, EETs have been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin, further impeding the process of leukocyte adhesion to the vascular wall. nih.govmdpi.com A related compound, 5,6-EET ethanolamide (5,6-EET-EA), demonstrated significant reduction of E-selectin, VCAM, and ICAM expression in human retinal microvascular endothelial cells. arvojournals.org These actions are largely attributed to the inhibition of the NF-κB signaling pathway. nih.govmdpi.com
Table 1: Effect of 5,6-EET on Adhesion Molecule Expression in Endothelial Cells
| Adhesion Molecule | Stimulus | Model System | Observed Effect | Citation |
| VCAM-1 | TNF-α | Human Endothelial Cells | Inhibition | nih.govnih.gov |
| ICAM-1 | TNF-α | Human Endothelial Cells | Inhibition | nih.gov |
| E-selectin | TNF-α | Human Endothelial Cells | Inhibition | nih.gov |
The mechanism behind the anti-inflammatory effects of 5(6)-EET involves the disruption of pro-inflammatory signaling pathways. EETs have been shown to inhibit the IκB kinase (IKK), which is a critical step in the activation of the transcription factor NF-κB. nih.gov By preventing the degradation of the inhibitory protein IκBα, EETs sequester the NF-κB complex in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of multiple pro-inflammatory genes. nih.govmdpi.com Studies using inhibitors of soluble epoxide hydrolase (sEH), the enzyme that degrades EETs, have shown that increasing endogenous EET levels can significantly reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in models of inflammation. nih.gov
Vascular Homeostasis and Vasoregulation in Experimental Systems
(±)5(6)-EET methyl ester and its parent compound play a significant role in regulating vascular tone, primarily by inducing vasodilation.
Direct application of the methyl derivative of 5,6-EET (5,6-EET-Me) has been shown to cause dose-dependent relaxation in isolated bovine coronary arteries. ahajournals.orgnih.gov The esterification of the carboxyl group enhances the chemical stability of the epoxide, preventing its rapid hydration and inactivation. ahajournals.orgnih.gov
The vasodilatory action of 5,6-EET and its analogs is mediated through several mechanisms:
Activation of Potassium Channels: A primary mechanism is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. ahajournals.orgnih.govnih.gov The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane and subsequent relaxation of the muscle cell. nih.gov
Inhibition of Calcium Channels: 5(6)-EET has been identified as an inhibitor of T-type voltage-gated calcium channels (specifically Cav3.2), which contributes to a decrease in vasoconstriction. caymanchem.commedchemexpress.com
Cyclooxygenase (COX) Metabolism: In some vascular beds, the vasorelaxant activity of 5,6-EET is dependent on its metabolism by cyclooxygenase (COX) enzymes into biologically active metabolites. ahajournals.orgresearchgate.net
EETs, including the 5,6-regioisomer, are considered to be key endothelium-derived hyperpolarizing factors (EDHFs). ahajournals.org EDHF represents a pathway for vasodilation that is independent of nitric oxide and prostacyclin. The release of EETs from endothelial cells acts on adjacent vascular smooth muscle cells to cause hyperpolarization, a key step in endothelium-dependent relaxation. nih.govahajournals.org
Studies have demonstrated that all four EET regioisomers, including 5,6-EET, relax pre-contracted coronary vessels and hyperpolarize coronary smooth muscle cells. ahajournals.org This effect is attenuated by inhibitors of Ca2+-activated K+ channels, confirming the mechanism of action. ahajournals.org The hyperpolarizing current can spread from the endothelium to the smooth muscle cells, coordinating the relaxation of the blood vessel. nih.gov
Table 2: Vasoregulatory Mechanisms of 5,6-EET and its Methyl Ester
| Mechanism | Model System | Key Finding | Citation |
| Vasodilation | Bovine Coronary Arteries | 5,6-EET-Me causes dose-dependent relaxation. | ahajournals.orgnih.gov |
| K+ Channel Activation | Bovine Coronary Arteries | Relaxation is mediated by activation of BKCa channels. | ahajournals.org |
| Ca2+ Channel Inhibition | Isolated Mouse Mesenteric Arteries | 5(6)-EET inhibits T-type calcium channels (Cav3.2). | caymanchem.commedchemexpress.com |
| EDHF Activity | Bovine Coronary Arteries | 5,6-EET hyperpolarizes vascular smooth muscle cells. | ahajournals.org |
| COX Metabolism | Rat Caudal Artery | Vasodilator response requires conversion by cyclooxygenase. | ahajournals.org |
Cellular Proliferation and Angiogenesis in Investigational Models
Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Research has identified 5,6-EET as a potent pro-angiogenic lipid. nih.gov
In various in vitro and in vivo investigational models, 5,6-EET and 8,9-EET have been shown to be powerful and selective stimulators of angiogenesis. nih.gov These EETs promote the migration of endothelial cells and the formation of capillary-like tube structures, which are critical steps in the angiogenic process. nih.gov The administration of EETs has been shown to induce endothelial cell proliferation and rescue it from inhibition by epoxygenase blockers. nih.govnih.gov Furthermore, the pro-angiogenic effects of 5,6-EET can be enhanced by co-administration with an inhibitor of soluble epoxide hydrolase (sEH), which prevents the metabolic inactivation of the EET. nih.gov In some contexts, the angiogenic activity of EETs may also be dependent on their further metabolism by COX-2 enzymes. nih.gov
Stimulation of Endothelial Cell Growth
Research has identified epoxyeicosatrienoic acids (EETs) as important regulators of endothelial cell dynamics. Among the different regioisomers, 5(6)-EET has been shown to be a particularly potent stimulator of endothelial cell proliferation. In a comparative study using pulmonary murine endothelial cells, all four EET regioisomers prompted significant increases in cell proliferation, but 5(6)-EET elicited the greatest effect. pnas.org This proliferative action is a key component of angiogenesis and tissue repair. The metabolites of EETs, dihydroxyeicosatrienoic acids (DHETs), did not demonstrate the same capacity to stimulate endothelial cell growth, highlighting the specific activity of the epoxide moiety. pnas.org This suggests that this compound, by delivering the active 5(6)-EET compound, can play a role in initiating the cellular growth necessary for vascular maintenance and repair.
Table 1: Effect of EET Regioisomers on Endothelial Cell Proliferation
| Compound | Relative Proliferative Effect on Pulmonary Murine Endothelial Cells |
|---|---|
| 5(6)-EET | Greatest effect |
| 8,9-EET | Significant increase |
| 11,12-EET | Significant increase |
| 14,15-EET | Significant increase |
| DHETs (metabolites) | No stimulation |
Data sourced from in vitro studies on murine endothelial cells. pnas.org
Effects on Neovascularization in Angiogenesis Assays
Beyond simple proliferation, 5(6)-EET has been shown to actively promote neovascularization, the formation of new blood vessels, in various angiogenesis assays. In vitro studies have demonstrated that 5,6-EET and 8,9-EET, but not the 11,12- or 14,15-isomers, increase both endothelial cell migration and the formation of capillary-like tubes. pnas.org
The pro-angiogenic activity of 5(6)-EET has also been confirmed in vivo. In a mouse model where inert sponges were implanted subcutaneously, repeated injections of 5(6)-EET led to a significant increase in vessel density within the sponges after 14 days compared to vehicle-injected controls. pnas.org This provides clear evidence of its ability to induce de novo vascularization in a living system. pnas.org This angiogenic potential is crucial for tissue growth and repair but is also a process implicated in conditions like tumor growth. wikipedia.orgnih.gov
Neuroendocrine System Modulation
Regulation of Hormone Release from Isolated Pituitary and Pancreatic Islets
The influence of (±)5(6)-EET extends to the neuroendocrine system, where it has been identified as a modulator of hormone secretion from key glands. nih.govnih.govcaymanchem.com
Anterior Pituitary: In studies using rat anterior pituitary cells, 5,6-EET has been shown to be a potent secretagogue for multiple hormones. It stimulates the release of growth hormone in a rapid and dose-dependent manner, proving much more effective than other arachidonic acid metabolites like 15-HETE or 5-HETE. nih.gov Further research has revealed that 5,6-EET also triggers the secretion of luteinizing hormone. oup.com The mechanism for these effects appears linked to its ability to mobilize intracellular calcium, mimicking the action of native releasing hormones like luteinizing hormone-releasing hormone (LHRH). nih.govoup.com
Pancreatic Islets: The regulatory role of EETs also involves the endocrine pancreas. Early studies on isolated rat pancreatic islets demonstrated that epoxyeicosatrienoic acids, including the 5,6-isomer, stimulate the release of both insulin (B600854) and glucagon (B607659). nih.govcaymanchem.com This suggests that this compound can influence glucose homeostasis by acting directly on the islet cells that control blood sugar levels.
Table 2: Effects of 5(6)-EET on Hormone Secretion in In Vitro Models
| Gland/Cell Type | Hormone Affected | Observed Effect | Reference Model |
|---|---|---|---|
| Anterior Pituitary | Growth Hormone | Potent, dose-dependent release | Rat pituitary cells |
| Anterior Pituitary | Luteinizing Hormone | Stimulated secretion | Rat pituitary cells |
| Pancreatic Islets | Insulin | Stimulated release | Isolated rat islets |
| Pancreatic Islets | Glucagon | Stimulated release | Isolated rat islets |
Data compiled from multiple in vitro studies. nih.govcaymanchem.comnih.govoup.com
Neuronal Function and Regenerative Research
Promotion of Axonal Growth in Neuronal Cell Cultures
While some epoxyeicosatrienoic acids are implicated in neuronal regeneration, this effect appears to be highly specific to the particular isomer. Studies investigating the promotion of axonal growth in primary sensory and cortical neuronal cell cultures have yielded nuanced results. Research has shown that while a regioisomeric mixture of EETs can produce a concentration-dependent increase in axon outgrowth, this activity is not a universal property of all EETs. nih.gov
Specifically, detailed analysis revealed that 14,15-EET enhances axon outgrowth in both sensory and cortical neurons. However, the 8,9-EET and 11,12-EET isomers did not produce the same effect. nih.gov Notably, these studies did not report a similar axon-promoting activity for 5(6)-EET. Instead, other research has pointed to a different role for 5(6)-EET in the nervous system, where it is released upon neuronal activity and contributes to pain signaling by activating TRPA1 channels on central afferent terminals. nih.gov Therefore, current evidence suggests that while the EET class of molecules has regenerative potential in the nervous system, this is primarily associated with other isomers like 14,15-EET, and not 5(6)-EET.
Tissue Protection and Stress Response Modulation
The role of (±)5(6)-EET in tissue protection and stress response is complex, with research showing both protective and potentially detrimental effects depending on the context. EETs are generally considered to have anti-inflammatory and vasodilatory properties that can be protective. nih.govnih.gov For instance, 5,6-EET has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by the inflammatory cytokine TNF-α, which would reduce leukocyte adhesion to the endothelium. nih.gov Its vasodilatory action on cerebral arteries also suggests a protective role against ischemic events. nih.gov
However, the physiological response to 5(6)-EET is not exclusively protective. Its pro-angiogenic effects, while beneficial for wound healing, could also support tumor growth. pnas.org Furthermore, some of its biological activities are mediated through its metabolism by cyclooxygenase (COX) enzymes. nih.govnih.gov This conversion can lead to the formation of other bioactive molecules whose effects may differ from the parent compound. The involvement of 5,6-EET in nociceptive signaling and pain hypersensitivity further illustrates its multifaceted role, which extends beyond simple cytoprotection. nih.gov Thus, the impact of this compound on tissue stress response is highly dependent on the specific biological environment and the metabolic pathways engaged.
This compound: Preclinical Insights into its Biological Functions
(±)5(6)-Epoxyeicosatrienoic acid methyl ester , a synthetic derivative of the endogenous lipid mediator 5,6-EET, is a subject of growing interest in preclinical research. Its enhanced stability compared to the parent compound makes it a valuable tool for investigating the biological roles of this cytochrome P450-derived metabolite. This article explores the current understanding of this compound's functions, focusing on its effects in in vitro cell models and experimental organ injury scenarios.
Significance of Cytochrome P450 Epoxygenases in Lipid Metabolism Research
Cytochrome P450 (CYP) epoxygenases are a subfamily of heme-containing enzymes that play a critical role in the metabolism of endogenous and exogenous compounds. In the context of lipid metabolism, their primary function is the epoxidation of polyunsaturated fatty acids like arachidonic acid to form EETs. nih.govacs.org There are four main regioisomers of EETs, named according to the position of the epoxide group on the carbon chain: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov
The significance of CYP epoxygenases in research stems from the diverse biological functions of their products, the EETs. These functions include:
Vasodilation: EETs are potent vasodilators in various vascular beds, contributing to the regulation of blood pressure and blood flow. nih.govahajournals.org
Anti-inflammatory Effects: EETs have been shown to possess anti-inflammatory properties, counteracting the pro-inflammatory effects of other eicosanoids. nih.govmdpi.com
Cardioprotective and Neuroprotective Roles: Research suggests that EETs can protect the heart and brain from ischemic injury.
Regulation of Ion Transport: EETs can modulate the activity of various ion channels, influencing cellular excitability and transport processes. nih.gov
Given these important roles, CYP epoxygenases and the EET pathway are significant targets for therapeutic intervention in cardiovascular diseases, inflammation, and other pathological conditions.
Contextualizing ± 5 6 Eet Methyl Ester As a Research Probe
The direct study of 5,6-EET in biological systems is hampered by its inherent chemical instability. The proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates rapid intramolecular acid-catalyzed hydrolysis to the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone. ahajournals.org This instability, with a half-life of less than 10 minutes under physiological conditions, makes it challenging to administer and maintain effective concentrations in experimental settings.
To overcome this limitation, researchers utilize (±)5(6)-EET methyl ester. The esterification of the carboxyl group at the C-1 position significantly enhances the compound's stability by reducing intramolecular catalysis. ahajournals.org This modification extends the half-life to several hours, allowing for more reliable and reproducible experimental outcomes. Therefore, this compound serves as a crucial chemical probe, acting as a more stable precursor that can be hydrolyzed by cellular esterases to release the active 5,6-EET, enabling the detailed investigation of its biological effects.
Detailed Research Findings
The use of this compound as a research tool has yielded valuable insights into the physiological and pathophysiological roles of 5,6-EET.
Vasodilatory Effects
In bovine coronary arteries, 5,6-EET methyl ester induced concentration-dependent relaxation with an EC₅₀ of 1 μmol/L. ahajournals.org This vasodilation is mediated through a dual mechanism involving the activation of large-conductance calcium-activated K⁺ (BKCa) channels and metabolism by cyclooxygenase (COX) to metabolites that open ATP-sensitive K⁺ (KATP) channels. ahajournals.org Similarly, in canine coronary microvessels, 5,6-EET methyl ester was shown to be a potent vasodilator. ahajournals.orgahajournals.org
| Vascular Bed | Agonist | EC₅₀ | Key Findings |
| Bovine Coronary Arteries | This compound | 1 μmol/L | Relaxation is mediated by BKCa and KATP channel activation and is dependent on COX metabolism. ahajournals.org |
| Canine Coronary Microvessels | This compound | - | Potent vasodilator, though less potent than the 5,6-DHET lactone. ahajournals.org |
Modulation of Ion Transport
In studies using polarized renal distal tubular cell lines (MDCK C7), apical application of 5,6-EET methyl ester was as effective as 5,6-EET in increasing the short-circuit current (Isc), an indicator of ion transport. nih.gov This effect was found to be dependent on its conversion to 5,6-epoxy-PGE1 by cyclooxygenase and was blocked by a chloride channel blocker, suggesting a role in regulating chloride transport. nih.gov
Vasoconstrictor Effects in Pulmonary Arteries
Interestingly, in contrast to its effects in coronary arteries, 5,6-EET methyl ester has been shown to cause concentration-dependent constriction of pressurized rabbit pulmonary arteries. physiology.org This effect was dependent on an intact endothelium and was blocked by cyclooxygenase inhibitors and a thromboxane-receptor antagonist, suggesting that the vasoconstriction is an indirect effect mediated by the synthesis of a thromboxane-like compound. physiology.org
Neuronal Axon Outgrowth
In primary sensory and cortical neuronal cell cultures, a regioisomeric mixture of EET-methyl esters, which included 5,6-EET methyl ester, was found to enhance axonal growth in a concentration-dependent manner. nih.gov This finding suggests a potential role for EETs in neuronal development and regeneration.
An in-depth examination of the synthesis and chemical modifications of this compound reveals a landscape of intricate chemical strategies aimed at producing this lipid mediator for research and developing more stable analogs for investigational use. As a member of the epoxyeicosatrienoic acid (EET) family, this compound plays a significant role in various physiological processes, but its inherent instability necessitates specific synthetic and derivatization approaches.
Molecular and Cellular Mechanisms of Action
Role in Intracellular Calcium Signaling Pathways
Beyond direct channel gating at the plasma membrane, (±)5(6)-EET is a key player in regulating intracellular calcium (Ca2+) levels, a fundamental process in cellular signaling.
In neuroendocrine cells, (±)5(6)-EET has been shown to be involved in the mobilization of intracellular calcium, which is a critical step for hormone secretion. caymanchem.comcaymanchem.com Research has identified this role in cell lines derived from the anterior pituitary and in isolated rat pancreatic islets. caymanchem.comcaymanchem.com The ability of 5,6-EET to increase intracellular Ca2+ in these cells links the cytochrome P450 epoxygenase pathway to the control of endocrine functions, such as the release of glucagon (B607659) and insulin (B600854). caymanchem.com
Engagement with G Protein-Coupled Signaling Cascades
The interaction of EETs with G protein-coupled receptors (GPCRs) is an area of active investigation. While other EET regioisomers, such as 11,12-EET and 14,15-EET, have been shown to more potently activate receptors like GPR40, the activity of 5,6-EET at this receptor is comparatively weak. nih.gov In studies using HEK293 cells overexpressing human GPR40, 5,6-EET was found to be less active in stimulating intracellular calcium increases compared to other EETs. nih.gov This suggests a functional divergence among the EETs, where 5,6-EET's primary signaling roles appear to be mediated through TRP channels rather than through robust engagement of GPCRs like GPR40. nih.gov
| Receptor | Activity of 5,6-EET | Comparison with other EETs | Citation |
| GPR40 | Low-affinity agonist | Less active than 11,12-EET and 14,15-EET in inducing calcium increases. | nih.gov |
Gαq-Dependent Signaling Mechanisms
The signaling pathways initiated by (±)5(6)-EET often involve the mobilization of intracellular calcium ([Ca²⁺]i), a hallmark of G protein-coupled receptors (GPCRs) linked to the Gαq subunit. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Studies in neuroendocrine cells, including the anterior pituitary and pancreatic islets, have directly implicated 5(6)-EET in the mobilization of calcium and subsequent hormone secretion. caymanchem.com While a specific high-affinity Gαq-coupled receptor for 5(6)-EET remains to be definitively identified, its ability to increase intracellular calcium suggests an interaction with this signaling cascade. nih.govcaymanchem.com Furthermore, some of the vascular effects of EETs are mediated through calcium-dependent activation of potassium channels, leading to hyperpolarization and vasodilation. nih.gov
Interaction with Nuclear Receptors
Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated nuclear transcription factors that regulate gene expression related to metabolism and inflammation. Epoxyeicosatrienoic acids as a class of molecules have been identified as endogenous ligands for PPARs. Upon binding, they can influence the transcription of various target genes.
While much of the research on PPAR activation has focused on the 11,12- and 14,15-EET regioisomers, EETs in general are recognized for their ability to bind to and activate PPARγ. This interaction is a key mechanism for their anti-inflammatory effects. Activation of PPARγ by EETs can suppress the expression of pro-inflammatory genes, representing a significant pathway through which these lipids modulate inflammatory responses.
Influence on Inflammatory Signaling Pathways
A primary mechanism through which (±)5(6)-EET exerts its anti-inflammatory effects is by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that, under basal conditions, is held inactive in the cytoplasm by an inhibitor protein called IκB. nih.gov Upon stimulation by pro-inflammatory signals like cytokines or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as adhesion molecules (e.g., VCAM-1) and cytokines. nih.gov
Research has shown that EETs, including the 5,6- and 8,9-isomers, can block this process. They inhibit the signaling cascade that leads to IκB phosphorylation, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression. nih.govnih.gov This inhibition of a central inflammatory pathway underscores the potent anti-inflammatory potential of the compound.
Receptor Binding Studies and Putative Receptor Identification
The search for a specific, high-affinity receptor for EETs has been ongoing for decades, with evidence pointing towards the existence of one or more cell-surface GPCRs. nih.gov However, the interactions of 5(6)-EET appear to be functionally distinct from the other three regioisomers.
Unlike other EETs which are more closely associated with anti-inflammatory GPCRs, 5(6)-EET has been identified as a potent agonist of specific Transient Receptor Potential (TRP) channels. nih.gov
TRPA1 and TRPV4: Studies have demonstrated that 5(6)-EET is the only EET regioisomer to cause significant activation of TRPA1 and TRPV4 channels. nih.gov Its activation of these channels in sensory neurons and endothelial cells contributes to calcium influx and downstream signaling events, including pain hypersensitivity and vasodilation. nih.govnih.gov
GPR40: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) has been identified as a low-affinity receptor for EETs. However, studies comparing the different isomers found that 14,15-EET and 11,12-EET were more potent activators of GPR40 than 5,6-EET. unpad.ac.id
Putative EET Receptor: While binding studies have suggested the existence of a high-affinity GPCR for EETs, particularly for the 11,12- and 14,15-isomers, 5,6-EET is generally less active at these putative sites. nih.govunpad.ac.id Its unique activity profile at TRP channels suggests a functional divergence among the EET regioisomers. nih.gov
Table 1: Summary of Receptor and Signaling Interactions for (±)5(6)-EET
| Target/Pathway | Interaction/Effect | Primary Outcome | Reference |
|---|---|---|---|
| Gαq Signaling | Induces mobilization of intracellular Ca²⁺ | Hormone secretion, modulation of vascular tone | caymanchem.com |
| PPARγ | Acts as a ligand (effect common to EET class) | Transcriptional regulation of anti-inflammatory genes | |
| NF-κB Pathway | Inhibits activation and nuclear translocation | Decreased expression of pro-inflammatory genes (e.g., VCAM-1) | nih.govnih.gov |
| TRPA1 Channel | Agonist | Calcium influx, sensory neuron activation | nih.gov |
| TRPV4 Channel | Agonist | Calcium influx, vasodilation | nih.govnih.gov |
| GPR40 | Low-affinity agonist (less potent than other EETs) | Contributes to Ca²⁺ signaling in specific cells | unpad.ac.id |
Exploration for Undiscovered High-Affinity Receptors
The quest to identify a specific, high-affinity receptor for epoxyeicosatrienoic acids (EETs), including 5(6)-EET, has been a long-standing challenge in the field. nih.gov While there is substantial evidence suggesting the existence of such a receptor, particularly for the 8,9-, 11,12-, and 14,15-EET regioisomers, its molecular identity is yet to be confirmed. nih.gov The search is driven by the potent physiological effects of EETs at low concentrations, which is characteristic of receptor-mediated processes. nih.gov
Challenges in identifying a dedicated receptor for 5(6)-EET are compounded by its inherent instability. nih.gov It is the least stable of the four EET regioisomers in biological media, with a short half-life of approximately 8 minutes. nih.gov This instability makes it difficult to ascertain whether the observed biological effects are mediated by 5(6)-EET itself or its metabolites, such as 5,6-dihydroxyeicosatrienoic acid (5,6-diHET) or its δ-lactone. nih.gov To circumvent this, more stable analogs and the methyl ester form, (±)5(6)-EET methyl ester, are often used in research. ahajournals.org The esterification of the carboxyl group in 5(6)-EET methyl ester enhances its chemical stability by preventing intramolecular acid catalysis of epoxide hydration. nih.gov
Despite these difficulties, several candidate receptors and protein targets have been investigated for their potential interaction with 5(6)-EET.
Transient Receptor Potential (TRP) Channels:
A significant breakthrough in understanding 5(6)-EET's mechanism of action was the discovery of its interaction with Transient Receptor Potential (TRP) channels. Specifically, 5(6)-EET has been identified as an activator of TRPV4 and TRPA1 channels. nih.gov
TRPV4: The activation of TRPV4 by 5,6-EET is a key mechanism underlying its vasoactive effects. nih.gov Studies have shown that the vasodilatory response to 5,6-EET in mouse aorta endothelial cells is blocked by ruthenium red, a general TRP channel blocker, and is independent of large-conductance Ca²⁺-activated K⁺ channels, pointing to TRPV4 as the primary receptor in this context. nih.gov The activation of TRPV4 by mechanical stimuli like cell swelling is also mediated by 5,6-EET, which is produced following the activation of phospholipase A₂. nih.gov
TRPA1: 5,6-EET is also capable of activating TRPA1 channels, which may contribute to pro-inflammatory responses under certain conditions. nih.gov
The interaction of 5,6-EET with these TRP channels distinguishes it from the other EET regioisomers, which are more commonly associated with anti-inflammatory G-protein coupled receptors (GPCRs). nih.gov
Other Potential Targets:
While a high-affinity GPCR for 5(6)-EET has not been definitively identified, the broader class of EETs is known to interact with various other cellular proteins, which may also be relevant for the actions of 5(6)-EET methyl ester.
Peroxisome Proliferator-Activated Receptors (PPARs): EETs have been shown to bind to the ligand-binding domain of PPARγ with micromolar affinity, suggesting that PPARs could be a target for their anti-inflammatory effects. nih.gov
T-type Voltage-Gated Calcium Channels (Caᵥ3): 5(6)-EET has been reported to be an inhibitor of T-type voltage-gated calcium channels, specifically Caᵥ3.1, Caᵥ3.2 (with an IC₅₀ of 0.54 µM), and Caᵥ3.3. caymanchem.commedchemexpress.comglpbio.com This inhibition has been linked to a decrease in nifedipine-resistant vasoconstriction. caymanchem.commedchemexpress.comglpbio.com
The development of synthetic, stable analogs of 5,6-EET, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), has provided valuable tools for dissecting its signaling pathways. ahajournals.orgnih.gov These analogs have helped to confirm that the vascular actions of 5,6-EET can be mediated through both direct activation of ion channels and metabolism by cyclooxygenase (COX) enzymes. ahajournals.orgnih.gov
The ongoing research, aided by the use of stable analogs and advanced screening techniques, continues to explore the complex molecular interactions of this compound and its parent compound, with the ultimate goal of unequivocally identifying its high-affinity receptor(s) and fully elucidating its signaling network.
Table of Research Findings on Potential Receptors for 5(6)-EET
| Potential Receptor/Target | Key Findings | References |
| TRPV4 | 5,6-EET is the only EET regioisomer to show significant activation. Mediates vasodilation in mouse aorta endothelial cells. Activation is linked to mechanical and osmotic sensation in cells. | nih.gov |
| TRPA1 | Activated by 5,6-EET, potentially contributing to pro-inflammatory responses. The electrophilic nature of 5,6-EET makes it a logical agonist. | nih.gov |
| T-type Calcium Channels (Caᵥ3) | 5(6)-EET inhibits Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms. The IC₅₀ for Caᵥ3.2 inhibition is 0.54 µM. This action is implicated in the regulation of vascular tone. | caymanchem.commedchemexpress.comglpbio.com |
| Putative GPCR | Evidence suggests the existence of a high-affinity Gs-coupled GPCR for other EETs, but it has not been identified for 5,6-EET. | nih.gov |
| PPARγ | Other EETs bind to the ligand-binding domain of PPARγ, suggesting a potential, though likely lower affinity, interaction for 5,6-EET. | nih.gov |
Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Detection and Quantification
Chromatography, coupled with mass spectrometry, forms the cornerstone of bioanalytical methods for EETs. These techniques provide the necessary selectivity and sensitivity to measure low physiological concentrations against a complex background of other lipids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of EETs due to its high sensitivity and selectivity. nih.gov Methods have been developed for the simultaneous analysis of multiple arachidonic acid metabolites, including 5,6-EET, in biological samples like rat brain tissue and human plasma. nih.govnih.gov
Typically, analysis is performed using a C18 reverse-phase column with a gradient elution. nih.govlipidmaps.org While fatty acids are often analyzed in negative ionization mode, this can lead to reduced signal due to the acidic mobile phases used. nih.gov To overcome this, charge-reversal derivatization strategies have been developed. For instance, conjugating the carboxylic acid moiety with a permanently positively charged group like 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP) allows for analysis in the more sensitive positive ionization mode. nih.gov This derivatization not only improves sensitivity by up to 60,000-fold but also enhances the stability of the labile 5,6-EET molecule. nih.gov
Selected Reaction Monitoring (SRM) is employed to maximize sensitivity, where specific precursor-to-product ion transitions are monitored. nih.gov For AMPP-derivatized 5,6-EET, a characteristic ion fragment from the cleavage of the epoxide moiety is often used for quantification. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Eicosanoid Analysis
| Parameter | Description |
|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient elution with acetonitrile/water/formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Derivatization | Optional, e.g., with AMPP for enhanced positive mode sensitivity nih.gov |
| Mass Spectrometry | Tandem Quadrupole Mass Spectrometer |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Internal Standards | Deuterated analogs (e.g., 14,15-EET-d8) are used for accurate quantification nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for eicosanoid analysis, though it often requires more extensive sample preparation, including an initial HPLC purification step. nih.gov For GC-MS analysis, non-volatile and polar compounds like EETs must be chemically modified through derivatization to increase their volatility and thermal stability. spectroscopyonline.comsigmaaldrich.com
Due to the instability of 5,6-EET, a common strategy involves its conversion to the more stable 5,6-DHET, which is then derivatized and quantified. caymanchem.comresearchgate.net A validated method involves converting 5,6-EET to its δ-lactone, purifying the lactone via HPLC, and then converting it to 5,6-DHET for GC-MS measurement. researchgate.net
Typical derivatization procedures include:
Esterification: The carboxyl group is converted to an ester, such as a pentafluorobenzyl (PFB) ester, which is highly electronegative and suitable for sensitive detection by electron capture negative ionization. nih.govnih.gov
Silylation: Hydroxyl groups (in the case of DHET) are converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility. researchgate.nettheses.cz
The derivatized analytes are then separated on a capillary GC column and detected by a mass spectrometer, often operating in electron ionization (EI) or negative chemical ionization (NICI) mode. researchgate.netresearchgate.net
Table 2: Typical Derivatization Scheme for GC-MS Analysis of 5,6-EET (via DHET)
| Step | Analyte Form | Reagent/Process | Purpose |
|---|---|---|---|
| 1. Hydrolysis | 5,6-EET | Mild alkali (e.g., DIPEA) researchgate.net | Convert labile 5,6-EET to the more stable 5,6-DHET |
| 2. Esterification | 5,6-DHET | PFB-Br / DIPEA | Derivatize carboxyl group for NICI detection |
| 3. Silylation | 5,6-DHET-PFB | Silylating agent (e.g., BSTFA) | Derivatize hydroxyl groups to increase volatility |
| 4. Analysis | Derivatized 5,6-DHET | GC-MS (NICI) | Separation and sensitive quantification |
High-Performance Liquid Chromatography (HPLC) serves multiple roles in the analysis of (±)5(6)-EET methyl ester. It is used not only as a standalone analytical tool for purity assessment but also as a crucial purification step in more complex analytical workflows, such as those preceding GC-MS analysis. nih.gov
For purity assessment, reverse-phase HPLC with a C18 column is commonly employed. The separation is typically monitored by UV detection, often around 205 nm for compounds lacking a strong chromophore. researchgate.net This method is effective for verifying the purity of synthetic standards of EET methyl esters. caymanchem.com
Furthermore, HPLC is instrumental in isolating specific metabolites from complex mixtures. For instance, reverse-phase HPLC can effectively separate the 5,6-δ-lactone from its parent compounds, 5,6-EET and 5,6-DHET, allowing for the indirect but accurate quantification of 5,6-EET. researchgate.net Chiral HPLC columns, such as those with an amylose (B160209) tris(3,5-dimethyl-phenyl carbamate) stationary phase, can be used to separate the individual enantiomers of EETs, which is critical as different enantiomers can have distinct biological activities. nih.gov
Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and its related metabolites.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization GC-MS, the spectrum of derivatized 5,6-DHET shows characteristic fragments that confirm its structure. researchgate.netresearchgate.net For LC-MS/MS, specific precursor and product ions are monitored for quantification. nih.gov The molecular formula of this compound is C₂₁H₃₄O₃, corresponding to a molecular weight of 334.5 g/mol . caymanchem.com
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural elucidation. While specific spectra for this compound are not readily available in the provided search results, data for related EET surrogates and analogs show characteristic signals for the epoxy protons and olefinic protons, which are crucial for confirming the structure and stereochemistry. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A certificate of analysis for a related compound, (±)14(15)-EET methyl ester, confirms its structure using IR spectroscopy, which would show characteristic absorptions for the ester carbonyl group and C-O bonds of the epoxide. caymanchem.com
Sample Preparation and Derivatization for Bioanalysis
Effective sample preparation is critical for accurate bioanalysis, as it serves to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the sample before instrumental analysis.
The choice of extraction procedure depends on the biological matrix (e.g., plasma, brain tissue, cultured cells) and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE): This is a common first step for plasma or tissue homogenates. A method for analyzing total EETs in human plasma involves an initial LLE followed by saponification of phospholipids (B1166683) using potassium hydroxide (B78521) to release esterified EETs. nih.gov The free acids are then typically further purified.
Solid-Phase Extraction (SPE): SPE is widely used for cleanup and concentration of eicosanoids from biological fluids. nih.govnih.govlipidmaps.org After an initial extraction, the sample is loaded onto an SPE cartridge (e.g., C18 or polymeric sorbents like Strata-X). nih.govlipidmaps.org The cartridge is washed to remove polar impurities, and the analytes are then eluted with an organic solvent like methanol (B129727) or ethyl acetate. nih.govlipidmaps.org This procedure significantly reduces matrix effects and improves the reliability of the analysis. For rat brain tissue, a validated method uses SPE for sample preparation before LC/MS analysis. nih.gov
Bligh-Dyer Extraction: For cultured cells, a Bligh-Dyer procedure, which uses a chloroform (B151607):methanol mixture, is effective for extracting total lipids, including EETs. lipidmaps.org Following the initial extraction, a phase separation is induced by adding chloroform and an aqueous buffer, with the lipids partitioning into the lower organic layer. lipidmaps.org
Derivatization Strategies for Enhanced Detection
The analysis of epoxyeicosatrienoic acid (EET) methyl esters, including this compound, often requires derivatization to improve their analytical characteristics for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). In their underivatized form, these compounds can be challenging to analyze due to polarity and low ionization efficiency. sigmaaldrich.comnih.gov Derivatization modifies the chemical structure of the analyte to enhance volatility for GC or improve ionization for MS, leading to increased sensitivity and specificity. nih.govgcms.cz
For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. gcms.cz While the compound is already a methyl ester, further derivatization of other functional groups or using specific reagents can improve chromatographic performance. A common strategy for fatty acids, from which EETs are derived, is esterification to form fatty acid methyl esters (FAMEs), a step already accomplished in this compound. sigmaaldrich.comgcms.czresearchgate.net
For mass spectrometry, particularly LC-MS, derivatization aims to enhance the ionization efficiency of the molecule. nih.gov This is often achieved by introducing a moiety that is easily ionizable or carries a permanent charge. nih.gov A widely used reagent for this purpose is pentafluorobenzyl bromide (PFBBr). nih.govnih.govbohrium.com PFBBr reacts with carboxylic acids to form PFB esters, which are highly electronegative and ionize efficiently in negative chemical ionization (NCI) mode for GC-MS, providing excellent sensitivity. nih.govresearchgate.net For LC-MS, derivatization can introduce charged groups that improve signal intensity in electrospray ionization (ESI). nih.govmdpi.com
The selection of a derivatization strategy depends on the analytical platform and the specific requirements of the assay, such as sensitivity and throughput. Optimization of reaction conditions, including temperature, time, and reagent concentration, is critical to ensure complete and reproducible derivatization. nih.govmdpi.com
Table 1: Common Derivatization Reagents and Their Applications
| Reagent | Abbreviation | Target Functional Group | Analytical Platform | Principle of Enhancement |
|---|---|---|---|---|
| Boron Trichloride-Methanol | BCl3-Methanol | Carboxylic Acid | GC | Forms volatile methyl esters. sigmaaldrich.com |
| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acid | GC-MS (NCI) | Forms highly electronegative esters for sensitive detection. nih.govresearchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl | GC-MS | Forms stable and volatile trimethylsilyl ethers. mdpi.com |
| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine | PPZ | Phenolic Hydroxyl | LC-MS/MS | Introduces a readily ionizable group to enhance ESI signal. nih.gov |
Enzyme Activity Assays for Metabolic Studies
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of EETs, catalyzing their conversion to the corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). detroitrandd.comnih.govresearchgate.netplos.orgresearchgate.netnih.gov Measuring sEH activity is fundamental to understanding the regulation of EET levels and their physiological effects. While 14,15-EET is the preferred substrate for sEH, 5,6-EET is known to be a poor substrate for this enzyme. nih.gov Assays to measure sEH activity can be performed using various methods, including radiometric, fluorimetric, and mass spectrometric techniques. nih.govresearchgate.net
Radiometric Assays: These assays are highly sensitive and involve the use of a radiolabeled epoxide substrate. A commonly used substrate is [³H]-trans-1,3-diphenylpropene oxide ([³H]t-DPPO). The sEH enzyme hydrolyzes the radiolabeled epoxide to its corresponding diol. The substrate and product are then separated using solvent extraction, and the radioactivity in the aqueous phase (containing the diol product) is quantified by liquid scintillation counting to determine enzyme activity. researchgate.net
Fluorimetric Assays: These assays are well-suited for high-throughput screening of sEH inhibitors. nih.gov They employ synthetic substrates that become fluorescent upon hydrolysis by sEH. nih.govcaymanchem.com One such substrate is cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNC), which releases the highly fluorescent product 6-methoxy-2-naphthaldehyde (B117158) upon cleavage. nih.gov The increase in fluorescence over time, measured at specific excitation and emission wavelengths (e.g., 330 nm and 465 nm), is directly proportional to sEH activity. caymanchem.commdpi.combertin-bioreagent.com
Mass Spectrometric (MS) Assays: LC-MS/MS-based assays offer high specificity and the ability to use native substrates like EETs. In this method, a source of sEH (such as cell lysates or recombinant enzyme) is incubated with a specific EET regioisomer, for instance, 14,15-EET. detroitrandd.com The reaction is stopped after a set time, and the lipids are extracted. The amount of the DHET product (e.g., 14,15-DHET) formed is then quantified using LC-MS/MS, providing a direct measure of the enzyme's catalytic activity. nih.gov
Table 2: Comparison of sEH Activity Assay Methodologies
| Assay Type | Typical Substrate | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Radiometric | [³H]t-DPPO | Scintillation Counting | High sensitivity. researchgate.net | Requires handling of radioactive materials. researchgate.net |
| Fluorimetric | Epoxy Fluor 7, CMNC | Fluorometry | High-throughput, convenient for inhibitor screening. nih.govcaymanchem.com | Uses non-native substrates, potential for interference. nih.gov |
| Mass Spectrometric | 14,15-EET (native substrate) | LC-MS/MS | High specificity, uses endogenous substrates, quantitative. nih.gov | Lower throughput, requires specialized equipment. |
Cytochrome P450 (CYP450) epoxygenases, primarily from the CYP2C and CYP2J subfamilies, are responsible for the biosynthesis of EETs from arachidonic acid (AA). plos.orgnih.gov An assay for CYP450 epoxygenase activity measures the rate of formation of EETs, including 5,6-EET, from their precursor fatty acid. researchgate.netnih.gov These assays are crucial for investigating the regulation of EET production in various physiological and pathological states. plos.org
The standard methodology for assessing CYP450 epoxygenase activity involves the following steps:
Incubation: A source of the enzyme, typically liver microsomes or recombinant CYP450 enzymes, is incubated with the substrate, arachidonic acid. plos.org The incubation buffer must be supplemented with cofactors essential for CYP450 activity, most importantly the NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Reaction Termination and Extraction: After a defined incubation period at 37°C, the reaction is terminated, often by acidification and the addition of an organic solvent. The lipids, including the newly formed EETs, are then extracted from the aqueous mixture.
Quantification: The extracted lipids are analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org This technique allows for the separation of the different EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET) and their accurate quantification. nih.govnih.gov The rate of formation of the sum of all EETs or of a specific regioisomer is used as the measure of enzyme activity. plos.org
By measuring the production of (±)5(6)-EET and other regioisomers, researchers can determine the activity and regioselectivity of different CYP450 epoxygenases and how factors like disease or xenobiotics modulate this critical biosynthetic pathway. plos.orgnih.govresearchgate.net
Table 3: Components of a Typical CYP450 Epoxygenase Activity Assay
| Component | Purpose | Example |
|---|---|---|
| Enzyme Source | Provides the CYP450 epoxygenase enzymes. | Liver microsomes, recombinant CYP2C or CYP2J enzymes. plos.org |
| Substrate | The precursor molecule converted to EETs. | Arachidonic Acid. nih.gov |
| Cofactor System | Provides the reducing equivalents for the CYP450 catalytic cycle. | NADPH-generating system (NADP+, G6P, G6PDH). |
| Buffer | Maintains optimal pH and ionic strength. | Potassium phosphate (B84403) buffer. |
| Analysis Platform | Separates and quantifies the EET products. | LC-MS/MS. plos.org |
Future Directions and Emerging Research Avenues
Development of Novel Research Tools and Probes
Advancing the understanding of 5,6-EET's precise functions is critically dependent on the development of more sophisticated and specific research tools. Because (±)5(6)-EET is highly unstable, its methyl ester form is often used for storage and handling, with the free acid being generated just before experimental use. However, progress in this field requires a broader arsenal (B13267) of molecular instruments.
Future work will likely focus on:
Selective Agonists and Antagonists: While some EET antagonists like 14,15-EEZE exist and have been used to probe the peripheral antinociceptive effects of 5,6-EET, there is a pressing need for agonists and antagonists with high selectivity for the 5,6-EET regioisomer and its specific targets. unpad.ac.id The development of such compounds would allow researchers to dissect its unique contributions from those of other EETs (8,9-EET, 11,12-EET, and 14,15-EET).
Advanced Probes: The creation of fluorescently tagged or biotinylated versions of 5,6-EET methyl ester could enable direct visualization of its uptake, subcellular localization, and interaction with binding proteins or receptors. These probes are essential for tracking the molecule's journey within and between cells.
Genetically Encoded Sensors: The development of genetically encoded biosensors that can detect real-time changes in intracellular 5,6-EET concentrations would be a significant breakthrough, offering dynamic insights into its synthesis and signaling under various stimuli.
Stabilized Analogs: Synthesizing analogs of 5,6-EET with improved stability and bioavailability is a key objective. These synthetic mimetics could overcome the inherent instability of the parent compound, making them more viable as potential therapeutic agents. mdpi.com
Table 1: Key Research Tools for Investigating the 5,6-EET Pathway
| Tool Type | Description | Research Application |
| (±)5(6)-EET Methyl Ester | A more stable precursor to the active 5,6-EET. | Used for storage and as a reliable source of 5,6-EET for in vitro and in vivo experiments. |
| sEH Inhibitors (e.g., TPPU) | Small molecules that block the soluble epoxide hydrolase (sEH) enzyme, thereby increasing endogenous levels of EETs. | Investigating the overall effect of increased EET bioavailability in various disease models, such as neuroinflammation. nih.gov |
| EET Antagonists (e.g., 14,15-EEZE) | Compounds that block the receptors or binding sites for EETs, preventing their downstream effects. | Elucidating the receptor-mediated mechanisms of EET action, such as in pain pathways. unpad.ac.id |
| Synthetic EET Analogs | Chemically modified versions of EETs designed for greater stability and specific biological activity. | Exploring therapeutic potential and structure-activity relationships, particularly in conditions like kidney disease. mdpi.com |
Elucidation of Remaining Molecular Mechanisms
Despite progress, significant questions about the molecular mechanisms of 5,6-EET remain. The signaling pathways initiated by this lipid are complex and appear to be highly context-dependent.
Key areas for future investigation include:
Receptor Identification: A primary goal in the field is the definitive identification and characterization of a specific G protein-coupled receptor (GPCR) for EETs. nih.gov While functional evidence strongly suggests the existence of such a receptor, its molecular identity is not yet confirmed. Identifying the receptor for 5,6-EET will be crucial for understanding its signaling cascade.
Metabolic Regulation: It was historically thought that 5,6-EET's biological activity was terminated primarily by spontaneous conversion to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone. However, recent research indicates that its metabolism is also enzymatically regulated by both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). nih.gov Further research is needed to understand the relative contributions of these enzymatic and non-enzymatic pathways in different tissues and disease states.
Downstream Signaling Cascades: 5,6-EET is known to activate TRPA1 channels, leading to mechanical hypersensitivity in pain models. nih.gov It also influences intracellular calcium levels. However, its interaction with other key signaling pathways, such as MAP kinases and transcription factors like NF-κB, requires deeper investigation to build a comprehensive picture of its cellular effects. nih.govnih.gov
Investigation in Emerging Preclinical Disease Models
While the role of EETs in cardiovascular regulation is well-established, their importance in other pathologies is an emerging area of intense research. mdpi.comfrontiersin.org The use of this compound and other tools is expanding into novel preclinical models.
Emerging areas of focus include:
Neuroinflammation and Neurodegeneration: Studies using mouse models of Alzheimer's disease have shown that inhibiting sEH to raise EET levels can reduce neuroinflammation, decrease Aβ pathology, and improve cognitive function. nih.govjrnlclub.org Future studies will likely explore the specific role of 5,6-EET in these processes and investigate its potential in models of other neurodegenerative conditions like Parkinson's disease.
Oncology: The role of the CYP epoxygenase pathway in cancer is gaining attention. EETs have been implicated in promoting angiogenesis and metastasis, suggesting that targeting this pathway could be a novel anti-cancer strategy. nih.gov Conversely, some studies suggest protective effects. Preclinical models are being used to investigate how modulating 5,6-EET levels affects tumor growth, dormancy, and the efficacy of immunotherapies. nih.govpnas.org
Metabolic Diseases: The EET pathway has been shown to enhance hepatic insulin (B600854) signaling, and its repression is observed in insulin-resistant states. nih.gov This positions 5,6-EET as a potential target for intervention in type 2 diabetes and non-alcoholic fatty liver disease, warranting further investigation in relevant animal models.
Table 2: Preclinical Disease Models Investigating the 5,6-EET Pathway
| Disease Area | Preclinical Model | Key Findings Related to EETs |
| Neurodegeneration | 5xFAD mouse model of Alzheimer's | sEH inhibition increases brain EETs, reduces neuroinflammation, and improves cognitive function. nih.gov |
| Pain | Capsaicin-induced nociception model | 5,6-EET is selectively synthesized upon noxious stimulation and induces mechanical hypersensitivity via TRPA1. nih.gov |
| Cancer | Murine models of bladder and prostate cancer | sEH inhibition, which raises EET levels, can improve the efficacy of anti-PD-1 immunotherapy. pnas.org |
| Kidney Injury | Models of chemotherapy-induced nephrotoxicity | EET analogs show protective effects against glomerular cell damage. mdpi.com |
| Insulin Resistance | High-fat diet-induced mouse model | The EET pathway is repressed in insulin-resistant liver; exogenous EETs enhance insulin signaling in hepatocytes. nih.gov |
Integration with Multi-Omics Approaches in Lipidomics Research
The study of individual molecules in isolation is giving way to systems-level analyses. The integration of this compound into the broader field of lipidomics, coupled with other "omics" technologies, represents a powerful future direction.
Future research will increasingly rely on:
Lipidomic Profiling: Advanced mass spectrometry-based platforms now allow for the precise quantification of 5,6-EET and its metabolites within the larger lipidome of a cell or tissue. creative-proteomics.comnih.govlipotype.com This enables researchers to see how 5,6-EET levels change in response to stimuli or disease and how these changes correlate with shifts in other lipid classes.
Integrated Transcriptomics and Metabolomics: A major challenge is to link changes in gene expression (transcriptomics) with changes in metabolite levels (metabolomics). By simultaneously extracting RNA and metabolites from the same sample, researchers can identify direct relationships between the expression of CYP epoxygenase genes (like CYP2J2) and the production of 5,6-EET. nih.govnih.gov This integrated approach can uncover novel regulatory mechanisms and gene-metabolite networks. springernature.com
Pathway and Network Analysis: Multi-omics datasets can be used to construct comprehensive biological pathway models. oup.com By mapping changes in 5,6-EET levels alongside alterations in transcripts and proteins, researchers can gain a holistic understanding of how this lipid influences entire signaling networks, moving beyond linear pathways to appreciate its role in complex cellular processes.
This multi-omics strategy will be essential for identifying new biomarkers of disease and for understanding the system-wide effects of therapies targeting the 5,6-EET pathway.
Q & A
Q. What are the optimal reaction conditions for synthesizing (±)5(6)-EET methyl ester, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves transesterification or esterification of 5(6)-epoxyeicosatrienoic acid (EET) with methanol under acidic or enzymatic catalysis. Key variables include reaction temperature (e.g., 40–60°C), catalyst type (e.g., sulfuric acid or lipases), and molar ratios of reactants. Purity can be assessed via gas chromatography-mass spectrometry (GC-MS) to detect degradation products like 5,6-DiHET and 5(6)-δ-lactone . Quantitative analysis should follow standardized protocols, such as those used in biodiesel methyl ester validation (e.g., EN 14103 for ester content) .
Q. How does the instability of this compound in solution impact experimental reproducibility, and what storage conditions are recommended?
- Methodological Answer : The compound degrades into 5,6-DiHET and δ-lactone in aqueous solutions, requiring strict storage at -20°C (powder) or -80°C (solubilized forms) to minimize hydrolysis. For in vitro studies, freshly prepared solutions in anhydrous solvents (e.g., DMSO or ethanol) are advised. Stability should be monitored using LC-MS at regular intervals, with degradation rates quantified via peak area reduction over time .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound, such as its dual role as a T-type calcium channel inhibitor and COX-1/COX-2 substrate?
- Methodological Answer : Contradictory findings may arise from concentration-dependent effects or cell-type specificity. For example:
- T-type calcium channels : Use patch-clamp electrophysiology to measure IC50 values in heterologous systems (e.g., HEK293 cells expressing Cav3.1/3.2) at varying concentrations (0.1–10 µM).
- COX substrate activity : Employ oxygen consumption assays with purified COX-1/COX-2 enzymes and arachidonic acid controls to quantify product formation (e.g., prostaglandins) via HPLC .
- Cross-validation : Compare results across multiple models (e.g., murine mesenteric arteries vs. neuroendocrine cells) to assess tissue-specific mechanisms .
Q. How can response surface methodology (RSM) optimize this compound synthesis while minimizing byproduct formation?
- Methodological Answer : Design a central composite RSM matrix to evaluate variables like catalyst concentration, methanol-to-EET ratio, and reaction time. Measure responses (e.g., % yield, byproduct levels) and fit data to a quadratic model. For example:
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structural heterogeneity and degradation pathways?
- Methodological Answer :
- NMR : Use H- and C-NMR to identify ester carbonyl signals (~170 ppm) and epoxide protons (3.1–3.3 ppm). Compare shifts with synthetic standards to confirm regiochemistry.
- High-resolution MS : Detect degradation products (e.g., m/z 337.238 for 5,6-DiHET) and quantify fragmentation patterns.
- FTIR : Monitor ester C=O stretching (~1740 cm) and epoxide ring vibrations (~1250 cm) to assess stability under varying pH/temperature .
Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s reported IC50 values for Cav3.2 channels (e.g., 0.54 µM vs. higher thresholds in other studies)?
- Methodological Answer : Variations may stem from assay conditions (e.g., voltage protocols, cell lines). Standardize protocols:
- Use identical voltage-clamp settings (e.g., holding potential -90 mV, test pulse -30 mV).
- Normalize data to internal controls (e.g., nifedipine for L-type channel blockade).
- Perform meta-analysis of published IC50 values using tools like Prism to identify outliers and calculate weighted means .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies using this compound in animal models, particularly regarding dose translation and humane endpoints?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. For dose conversion, use allometric scaling (e.g., mg/kg = human dose × (animal weight/human weight)). Document humane endpoints (e.g., >20% weight loss, distress signs) and obtain IACUC approval. Cite peer-reviewed protocols for in vivo administration .
Data Presentation and Reproducibility
Q. How should raw and processed data from this compound experiments be archived to ensure reproducibility?
- Methodological Answer :
- Raw data : Deposit chromatograms, electrophysiology traces, and spectral scans in repositories like Figshare or Zenodo with DOI links.
- Processed data : Include tables of kinetic parameters (e.g., , ) and statistical tests (e.g., t-tests, ANOVA) in supplementary materials.
- Metadata : Document instrument settings (e.g., GC-MS column type, MS ionization mode) and software versions (e.g., ChemStation, Clampfit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
